N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide
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Overview
Description
N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide is a chemical compound with the molecular formula C17H18N4O3 It is known for its unique structure, which includes a pyrazine ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide typically involves the reaction of 2-pyrazinecarboxylic acid with 2-phenylmorpholine in the presence of coupling reagents. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-(2-phenylmorpholino)ethyl)-1-naphthamide
- N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-thiophenecarboxamide
- N-(2-oxo-2-(2-phenylmorpholino)ethyl)-3-pyridinecarboxamide
Uniqueness
N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide is unique due to its specific combination of a pyrazine ring and a morpholine moiety.
Properties
Molecular Formula |
C17H18N4O3 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H18N4O3/c22-16(11-20-17(23)14-10-18-6-7-19-14)21-8-9-24-15(12-21)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H,20,23) |
InChI Key |
HLPDFVIEHICSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=NC=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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